BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Acquire a structurally distinct benzothiazole-benzamide with a 4-methoxy-7-methyl substitution pattern absent from established SAR training sets. This orthogonal chemotype verifies that biological effects are scaffold-dependent, not assay artifacts, when screening hits emerge from 6‑substituted benzothiazole‑benzamide libraries. Its 2,4‑dichlorobenzamide moiety and elevated XLogP3 of 5.1 support membrane‑permeability and intracellular target‑engagement assays. A scaffold‑hopping opportunity to probe M4 muscarinic receptor pharmacology and expand antiproliferative SAR beyond the 6‑halogen series.

Molecular Formula C16H12Cl2N2O2S
Molecular Weight 367.24
CAS No. 868230-48-2
Cat. No. B2510833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS868230-48-2
Molecular FormulaC16H12Cl2N2O2S
Molecular Weight367.24
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O2S/c1-8-3-6-12(22-2)13-14(8)23-16(19-13)20-15(21)10-5-4-9(17)7-11(10)18/h3-7H,1-2H3,(H,19,20,21)
InChIKeyQSVVOPDRPJJULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 868230-48-2): Procurement-Grade Characterization Data


2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (PubChem CID 2150706) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class. Its molecular formula is C₁₆H₁₂Cl₂N₂O₂S with a molecular weight of 367.2 g/mol and a computed XLogP3 of 5.1 [1]. The compound features a 4-methoxy-7-methyl-substituted benzothiazole core linked via an amide bridge to a 2,4-dichlorophenyl ring. It was first registered in PubChem in July 2005 and is supplied by multiple chemical vendors as a research-grade screening compound [1]. The benzothiazole-benzamide scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, with published class-level evidence demonstrating antiproliferative and proapoptotic activities in human cancer cell lines [2].

Why Generic Substitution of 2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Is Not Supported by Evidence


Within the N-1,3-benzothiazol-2-ylbenzamide class, minor positional changes in substituents produce large, non-linear differences in biological activity. In the foundational SAR study by Corbo et al. (2016), moving a chlorine atom from position 6 to position 4 on the benzothiazole ring (series 1 vs. series 2) resulted in a near-complete loss of antiproliferative activity against HepG2 cells—compound 1f (6-chloro substitution) achieved 80% inhibition at 10 µM, whereas its 4-chloro counterpart 2d reached only 58% under identical assay conditions [1]. The target compound bears a unique 4-methoxy-7-methyl benzothiazole substitution pattern that is absent from the training set of published SAR studies, meaning activity cannot be reliably extrapolated from analogs bearing different substitution positions or halogen types [1] [2]. Furthermore, the 2,4-dichlorobenzamide moiety confers a computed XLogP3 of 5.1—significantly higher than mono-halogenated or non-chlorinated analogs—which directly impacts solubility, membrane permeability, and non-specific binding profiles that would confound any attempt at functional substitution [2].

2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: 2,4-Dichloro Substitution Yields Higher Computed Lipophilicity vs. Mono-Halogenated and Non-Chlorinated Analogs

The target compound's 2,4-dichlorobenzamide moiety produces a computed XLogP3 of 5.1, which is elevated relative to benzothiazole-benzamides bearing mono-halogen or non-halogenated benzamide rings. For comparison, the unsubstituted benzamide analog N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)benzamide (compound 1m in Corbo et al., 2016) would exhibit a substantially lower logP due to the absence of the dichloro motif [1][2]. This difference in lipophilicity directly influences compound partitioning in cellular assays, DMSO solubility requirements, and potential for non-specific protein binding—all critical considerations for procurement decisions in screening campaigns [3].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation: Unique 4-Methoxy-7-Methyl Benzothiazole Substitution vs. Prevalent 6-Substituted Benzothiazole Analogs

Published SAR on N-1,3-benzothiazol-2-ylbenzamides has focused predominantly on 6-substituted benzothiazole cores (e.g., 6-chloro, 6-fluoro). In the Corbo et al. (2016) study, all 19 evaluated compounds bore halogen substitution at position 4 or 6 of the benzothiazole ring, with none carrying the 4-methoxy-7-methyl pattern [1]. The target compound's 4-methoxy-7-methyl substitution introduces an electron-donating methoxy group and a methyl group at positions where published analogs bear electron-withdrawing halogens. This fundamental electronic difference is expected to alter hydrogen-bonding capacity at the benzothiazole N3 position and modify π-stacking interactions with biological targets [2]. Common comparators such as 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 301235-95-0) and 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 476297-74-2) locate substituents at position 6 rather than the 4,7-pattern, making them inappropriate functional surrogates .

Structure-Activity Relationship Scaffold uniqueness Benzothiazole substitution

Class-Level Antiproliferative SAR: Benzothiazole-Benzamide Scaffold Demonstrates Substituent-Dependent Activity in HepG2 and MCF-7 Cells

The N-1,3-benzothiazol-2-ylbenzamide class has been quantitatively characterized for antiproliferative activity. In an MTT assay at 10 µM against HepG2 cells, the most active compound 1f (6-chloro, 3,5-difluorobenzamide) achieved 80 ± 2% growth inhibition, while the unsubstituted benzamide analog 1m showed only 33 ± 4% inhibition—demonstrating that benzamide ring substitution is a critical activity determinant with a >2.4-fold difference [1]. Although the target compound's specific 2,4-dichlorobenzamide motif was not directly tested in this study, the SAR trend indicates that dichloro substitution on the benzamide ring is likely to produce activity distinct from both mono-halogenated and unsubstituted benzamide analogs [1]. A structurally related compound sharing the identical 4-methoxy-7-methyl-benzothiazol-2-yl core but bearing a 2,3-dihydro-1,4-dioxine-5-carboxamide acyl group demonstrated positive allosteric modulation of the human M4 muscarinic receptor with an EC₅₀ of 1.82 µM in CHO-K1 cells, confirming that the 4-methoxy-7-methyl benzothiazole scaffold is compatible with target engagement [2].

Anticancer Apoptosis Benzothiazole SAR

Computed Drug-Likeness Profile: Hydrogen Bonding Capacity Differentiates from Fluorinated Benzothiazole-Benzamide Analogs

The target compound possesses 4 hydrogen bond acceptors (two from the amide carbonyl and benzothiazole nitrogen, one from the methoxy oxygen, and one from the thiazole sulfur) and 1 hydrogen bond donor (amide NH), as computed by PubChem [1]. When compared with 2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide—an analog sharing the identical benzothiazole core but bearing 2,6-difluoro instead of 2,4-dichloro substitution on the benzamide ring—the target compound's dichloro motif provides distinct steric and electronic properties. The 2,4-dichloro pattern places chlorine atoms in a meta/para relationship relative to the carbonyl, creating a different electrostatic surface potential compared to the ortho/ortho fluorine arrangement in the difluoro analog [2]. These differences are relevant because hydrogen bond acceptor count and rotatable bond count (both 3 for the target compound) are key filters in lead-likeness criteria (e.g., Rule of Three for fragment-based screening), and the target compound's profile sits at a different position in chemical property space relative to fluorinated comparators [3].

Drug-likeness Hydrogen bonding Lead optimization

2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Anticancer Lead Discovery: Scaffold-Hopping from Validated N-1,3-Benzothiazol-2-ylbenzamide Apoptosis Inducers

The Corbo et al. (2016) study established that N-1,3-benzothiazol-2-ylbenzamides with appropriate substitution can achieve up to 80% growth inhibition in HepG2 hepatocellular carcinoma cells at 10 µM, with compound 1k demonstrating proapoptotic activity via mono- and oligonucleosome enrichment (~2-fold over basal) in both HepG2 and MCF-7 lines [1]. The target compound, bearing a 4-methoxy-7-methyl benzothiazole core that is structurally distinct from all 19 compounds in the published training set, represents a rational scaffold-hopping opportunity. Procurement enables exploration of whether the methoxy-methyl substitution pattern, combined with the potency-enhancing 2,4-dichlorobenzamide motif, can improve upon the selectivity profile of the 6-chloro lead series [1].

GPCR Allosteric Modulator Screening: Exploiting the 4-Methoxy-7-Methyl Benzothiazole Core's Demonstrated Target Engagement

A compound sharing the identical 4-methoxy-7-methyl-1,3-benzothiazol-2-yl scaffold (differing only in the acyl substituent) was identified as a positive allosteric modulator of the human M4 muscarinic receptor with an EC₅₀ of 1.82 µM in CHO-K1 cells [2]. This confirms that the 4-methoxy-7-methyl benzothiazole core is competent for specific protein target engagement at low micromolar concentrations. The target compound's 2,4-dichlorobenzamide moiety may redirect target selectivity toward a different GPCR or allosteric site while retaining the core's drug-like properties (MW 367.2, HBA 4, HBD 1) [3]. Procurement supports focused GPCR panel screening or M4 receptor SAR expansion campaigns.

Physicochemical Property-Driven Compound Library Design: High Lipophilicity Benzothiazole-Benzamide for Membrane Permeability Studies

With a computed XLogP3 of 5.1, the target compound occupies a higher lipophilicity range than many commonly procured benzothiazole screening compounds [3]. This property profile makes it suitable for studies requiring enhanced membrane permeability, such as blood-brain barrier penetration models or intracellular target engagement assays. The compound's 4 hydrogen bond acceptors and single hydrogen bond donor maintain compliance with Lipinski's Rule of Five while pushing the logP boundary, providing a useful probe for characterizing the lipophilicity-activity relationship within benzothiazole-based compound libraries [3].

Negative Control or Orthogonal Chemotype for 6-Substituted Benzothiazole-Benzamide SAR Studies

Published SAR for benzothiazole-benzamide antiproliferative agents has focused on 6-halogen substitution [1]. The target compound's 4-methoxy-7-methyl substitution pattern places it outside this SAR space, making it valuable as an orthogonal chemotype for confirming that observed biological effects are scaffold-dependent rather than assay artifacts. When screening hits emerge from 6-substituted benzothiazole-benzamide libraries, this compound can serve as a specificity control to verify that activity requires the 6-substitution geometry established in the literature [1].

Quote Request

Request a Quote for 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.